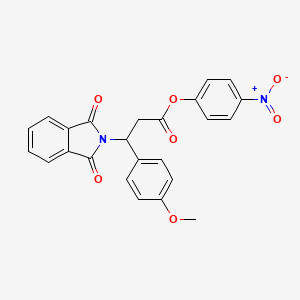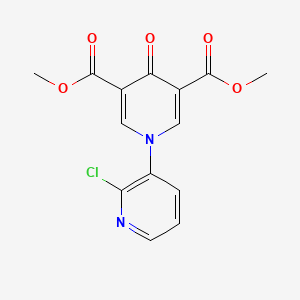![molecular formula C16H17NO2S B4328145 5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B4328145.png)
5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one
Overview
Description
5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the following steps:
Preparation of 2-furyl and 2-thienyl precursors: These can be synthesized through various methods, including catalytic asymmetric alkylation of α,β-unsaturated aldehydes with dialkylzinc in the presence of a chiral β-amino alcohol.
Formation of the cyclohexenone ring: This step involves the cyclization of the prepared precursors under specific conditions, often using a base catalyst.
Amination reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: Its potential biological activity is explored in various assays to understand its effects on biological systems.
Medicine: The compound’s structure is similar to certain pharmacologically active molecules, making it a candidate for drug development and medicinal chemistry research.
Industry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings and amino group allow it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-3-{[2-(2-thienyl)ethyl]amino}cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.
5-(2-furyl)-3-{[2-(2-thienyl)ethyl]amino}cyclohex-2-en-1-ol: Contains a hydroxyl group instead of a ketone.
5-(2-furyl)-3-{[2-(2-thienyl)ethyl]amino}cyclohex-2-en-1-carboxylic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
The presence of both furan and thiophene rings in 5-(Furan-2-yl)-3-{[2-(thiophen-2-yl)ethyl]amino}cyclohex-2-en-1-one, along with the cyclohexenone structure, makes it unique compared to other similar compounds
Properties
IUPAC Name |
5-(furan-2-yl)-3-(2-thiophen-2-ylethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14-10-12(16-4-1-7-19-16)9-13(11-14)17-6-5-15-3-2-8-20-15/h1-4,7-8,11-12,17H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYAUSDKEHEUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE](/img/structure/B4328062.png)
![11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4328081.png)

![ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B4328085.png)
![METHYL 4-{3-[(2-FURYLCARBONYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE](/img/structure/B4328102.png)
![methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4328107.png)
![5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE](/img/structure/B4328114.png)
![ETHYL 6-{[(1,3-BENZODIOXOL-5-YLMETHYL)(3-FLUOROBENZOYL)AMINO]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4328123.png)
![ETHYL 6-{[(1,3-BENZODIOXOL-5-YLMETHYL)(4-METHOXYBENZOYL)AMINO]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4328129.png)
![ETHYL 6-({(1,3-BENZODIOXOL-5-YLMETHYL)[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4328135.png)

![ETHYL 2-[3-METHYL-5-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4328158.png)
![5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4328163.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-fluorobenzamide](/img/structure/B4328166.png)
